molecular formula C20H27N3O4 B2569837 Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate CAS No. 894014-08-5

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate

Cat. No.: B2569837
CAS No.: 894014-08-5
M. Wt: 373.453
InChI Key: OKXSDSAYAKYGDE-UHFFFAOYSA-N
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Description

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This step involves the reaction of p-tolylamine with a suitable ketone under acidic conditions to form the pyrrolidinone ring.

    Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate can be compared with other piperidine and pyrrolidinone derivatives:

    Similar Compounds: Piperidine-4-carboxylate derivatives, pyrrolidinone-based compounds.

    Uniqueness: The combination of the piperidine ring, pyrrolidinone moiety, and ethyl ester group gives this compound unique chemical and biological properties that may not be present in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-3-27-19(25)15-8-10-22(11-9-15)20(26)21-16-12-18(24)23(13-16)17-6-4-14(2)5-7-17/h4-7,15-16H,3,8-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXSDSAYAKYGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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